molecular formula C17H13ClO3S B13144008 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- CAS No. 833489-92-2

9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-

Cat. No.: B13144008
CAS No.: 833489-92-2
M. Wt: 332.8 g/mol
InChI Key: RRFVYTJFAOUYOF-UHFFFAOYSA-N
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Description

1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and medicinal chemistry. This compound, in particular, features a chloro and a thioether group, which can significantly influence its chemical and physical properties.

Preparation Methods

The synthesis of 1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione typically involves the functionalization of anthracene at the 9,10-positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs boron reagents and palladium catalysts to introduce various substituents . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Comparison with Similar Compounds

1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:

Properties

CAS No.

833489-92-2

Molecular Formula

C17H13ClO3S

Molecular Weight

332.8 g/mol

IUPAC Name

1-chloro-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C17H13ClO3S/c1-21-8-9-22-13-7-3-5-11-15(13)17(20)14-10(16(11)19)4-2-6-12(14)18/h2-7H,8-9H2,1H3

InChI Key

RRFVYTJFAOUYOF-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

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